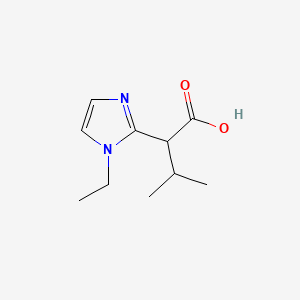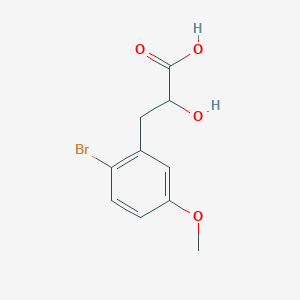![molecular formula C8H18N2 B13535398 {1-[(Dimethylamino)methyl]cyclobutyl}methanamine](/img/structure/B13535398.png)
{1-[(Dimethylamino)methyl]cyclobutyl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[(Dimethylamino)methyl]cyclobutyl}methanamine is a chemical compound with the molecular formula C8H18N2 It is known for its unique structure, which includes a cyclobutyl ring substituted with a dimethylamino group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Dimethylamino)methyl]cyclobutyl}methanamine typically involves the reaction of cyclobutylmethanamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Cyclobutylmethanamine} + \text{Formaldehyde} + \text{Dimethylamine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 25-30°C. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent production of high-purity compound. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
{1-[(Dimethylamino)methyl]cyclobutyl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo substitution reactions where the dimethylamino group or the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; reactions are performed under controlled temperatures and solvent conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclobutylmethanamine derivatives.
Aplicaciones Científicas De Investigación
{1-[(Dimethylamino)methyl]cyclobutyl}methanamine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {1-[(Dimethylamino)methyl]cyclobutyl}methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- {1-[(Methylamino)methyl]cyclobutyl}methanamine
- {1-[(Dimethylamino)methyl]cyclopropyl}methanamine
- {1-[(Dimethylamino)methyl]cyclopentyl}methanamine
Uniqueness
{1-[(Dimethylamino)methyl]cyclobutyl}methanamine is unique due to its specific cyclobutyl ring structure and the presence of both dimethylamino and methanamine groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H18N2 |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
[1-[(dimethylamino)methyl]cyclobutyl]methanamine |
InChI |
InChI=1S/C8H18N2/c1-10(2)7-8(6-9)4-3-5-8/h3-7,9H2,1-2H3 |
Clave InChI |
AEIVLHAXVQMNGG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1(CCC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







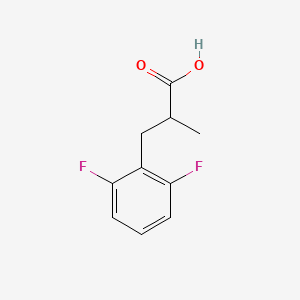

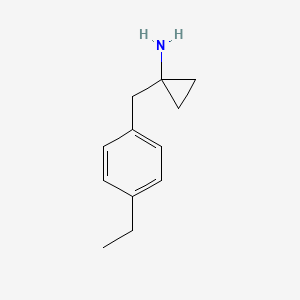
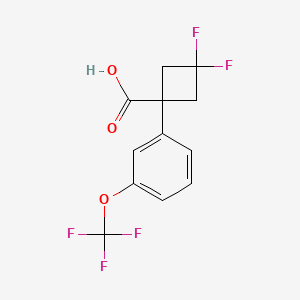
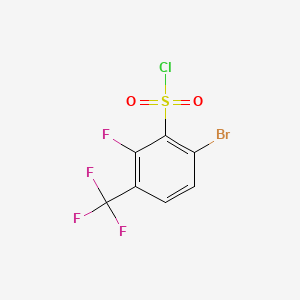
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine](/img/structure/B13535379.png)
